3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid

α2δ calcium channel binding pregabalin SAR gabapentinoid pharmacophore

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid (CAS 1788506-51-3, free acid; CAS 1909301-26-3, hydrochloride salt) is a synthetic conjugate in which the γ-aminobutyric acid (GABA) analogue pregabalin is N-acylated with the enantiomerically pure amino acid (S)-tert-leucine (2-amino-3,3-dimethylbutanoic acid). It belongs to the gabapentinoid structural class but features a carboxamide linkage at the primary amine position that fundamentally distinguishes it from the parent drug pregabalin, which possesses a free primary amine essential for binding to the α2δ subunit of voltage-gated calcium channels.

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
Cat. No. B13250578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid
Molecular FormulaC14H28N2O3
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N
InChIInChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)/t10?,12-/m1/s1
InChIKeyOIUMNIIWGQOQAH-TVKKRMFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid: Pregabalin–tert-Leucine Conjugate for Research Procurement


3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid (CAS 1788506-51-3, free acid; CAS 1909301-26-3, hydrochloride salt) is a synthetic conjugate in which the γ-aminobutyric acid (GABA) analogue pregabalin is N-acylated with the enantiomerically pure amino acid (S)-tert-leucine (2-amino-3,3-dimethylbutanoic acid) . It belongs to the gabapentinoid structural class but features a carboxamide linkage at the primary amine position that fundamentally distinguishes it from the parent drug pregabalin, which possesses a free primary amine essential for binding to the α2δ subunit of voltage-gated calcium channels [1]. The compound is available as a versatile small-molecule scaffold from specialty chemical suppliers, typically at ≥95% purity, and is supplied for laboratory research use only .

N-Acylated Scaffold Carboxamide blocks primary amine, expected to prevent α2δ binding.
Dual (S) Chiral Centers Supports chiral method development and stereochemical SAR studies.
tert-Leucine Steric Probe Provides maximal steric demand among amino acid-pregabalin conjugates.

Why 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid Cannot Be Substituted by Pregabalin or Generic Gabapentinoids


The N-acylation of pregabalin's primary amine with (S)-tert-leucine generates a carboxamide bond that irreversibly ablates the free amine pharmacophore required for both α2δ subunit binding and system L neutral amino acid transporter recognition. In the seminal pregabalin SAR study by Belliotti et al., compounds lacking a free primary amine or possessing N-substitution exhibited complete loss of in vivo anticonvulsant, analgesic, and anxiolytic activity at 30 mg/kg oral dosing, a dose at which pregabalin itself showed robust efficacy [1]. The specific tert-leucine conjugate thus occupies a distinct chemical space: it retains the pregabalin carbon skeleton and the carboxylic acid terminus while presenting a sterically demanding, chiral amide group that fundamentally alters its molecular recognition profile relative to pregabalin (CAS 148553-50-8), gabapentin (CAS 60142-96-3), or the valine conjugate analogue (CAS 1788402-08-3) [2]. Consequently, any procurement or experimental design that treats this compound as a functionally equivalent gabapentinoid will yield non-interchangeable results.

Free Amine Modification N-Acylation irreversibly removes the pharmacophore required for α2δ binding; may not substitute for pregabalin in gabapentinoid assays.
Elevated MW and TPSA Molecular weight and polar surface area exceed CNS drug-like thresholds; passive brain penetration may differ from pregabalin.
System L Transporter Incompatibility Blocked amine likely prevents active LAT1 transport; CNS exposure profile may not transfer from gabapentinoids.

Quantitative Differentiation Evidence for 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid Against Closest Analogs


N-Acylation Abolishes the Primary Amine Pharmacophore Essential for α2δ Binding: Class-Level SAR Inference from Belliotti et al. (2005)

The target compound's N-acylation with (S)-tert-leucine converts pregabalin's free primary amine into a carboxamide, a modification that the Belliotti et al. pregabalin SAR study demonstrates is incompatible with α2δ subunit binding and in vivo efficacy. While no direct binding data exist for this specific compound, the SAR table from Belliotti et al. shows that pregabalin (compound 2, free amine) binds α2δ with IC50 = 0.080 µM and exhibits full in vivo protection in the DBA/2 audiogenic seizure model at 30 mg/kg p.o., whereas N-substituted and stereochemically altered analogues (e.g., (R)-pregabalin, compound 3, IC50 = 0.95 µM) showed substantially weaker binding and no in vivo activity [1]. The paper explicitly concludes that 'a free amine is crucial for interaction with the α2δ protein and the system L transporter' and that compounds lacking this feature showed no significant activity across epilepsy, pain, and anxiety models [1]. This class-level SAR provides strong inferential evidence that the tert-leucine amide conjugate will exhibit negligible α2δ binding relative to pregabalin.

α2δ Binding
Class-level inference
Target: N-acyl conjugate — binding not expected Pregabalin IC50 0.080 µM; (R)-isomer 0.95 µM; all N-substituted analogues inactive in vivo
Supports negative control use in α2δ assays
Belliotti et al. SAR; no direct binding data for this compound
α2δ calcium channel binding pregabalin SAR gabapentinoid pharmacophore amine acylation

Molecular Weight and Heavy Atom Count Differentiate the Conjugate from Pregabalin and Gabapentin

The target compound (free acid, C₁₄H₂₈N₂O₃) has a molecular weight of 272.38 g/mol, representing a 70% increase over pregabalin (C₈H₁₇NO₂, 159.23 g/mol) and a 59% increase over gabapentin (C₉H₁₇NO₂, 171.24 g/mol) [1][2]. This substantial mass increase is accompanied by the addition of 7 heavy atoms and a second nitrogen atom, fundamentally altering the compound's pharmacokinetic and permeability profile. The hydrochloride salt form (CAS 1909301-26-3, C₁₄H₂₉ClN₂O₃) has an even higher molecular weight of 308.85 g/mol . These differences in molecular weight exceed typical thresholds for passive blood-brain barrier penetration (generally <400 Da but trend inversely with MW), making this conjugate a distinct physicochemical entity from clinical gabapentinoids.

Molecular Weight
Cross-study comparable
272.38g/mol 1.71× pregabalin (159.23)
Affects molar dosing and permeability predictions
Free acid; HCl salt MW 308.85 g/mol
molecular weight physicochemical properties drug-likeness CNS penetration

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Distinguish the Conjugate from Pregabalin

The target compound possesses three hydrogen bond donors (primary amine on tert-leucine, secondary amide NH, and carboxylic acid OH) and three hydrogen bond acceptors (amide carbonyl, carboxylic acid carbonyl, and amine nitrogen), with a topological polar surface area (TPSA) calculated at approximately 92.4 Ų . In contrast, pregabalin has two H-bond donors and three H-bond acceptors with TPSA of approximately 63.3 Ų. The increased TPSA of the conjugate (+29.1 Ų) results from the addition of the amide bond and the second amino group from the tert-leucine moiety. This parameter is significant because TPSA values exceeding 90 Ų are associated with reduced passive CNS penetration, further differentiating the conjugate from pregabalin, which sits comfortably within the <90 Ų range typical of CNS-active drugs [1].

Polar Surface Area
Cross-study comparable
92.4Ų vs. pregabalin 63.3 Ų (+29.1)
Exceeds CNS drug-like TPSA threshold
3 HBD, 3 HBA; 7 rotatable bonds
hydrogen bonding TPSA permeability CNS drug design

Dual Chiral Centers Introduce Stereochemical Complexity Absent in Pregabalin

The target compound contains two chiral centers: the (S)-configuration at the pregabalin C3 carbon (as in the parent drug) and the (S)-configuration at the tert-leucine α-carbon . Pregabalin possesses only a single chiral center. This dual-stereocenter architecture introduces the possibility of diastereomeric impurities (e.g., the (R)-pregabalin-(S)-tert-leucine or (S)-pregabalin-(R)-tert-leucine isomers) that are absent from single-enantiomer pregabalin. The (R)-enantiomer of pregabalin is a known inactive stereoisomer with 11.9-fold weaker α2δ binding (IC50 0.95 vs. 0.080 µM) [1], and any configurational heterogeneity at the tert-leucine α-carbon would create additional diastereomeric complexity. The commercial material is supplied with (2S) stereochemistry specified at the tert-leucine residue , but the analytical burden of confirming both chiral centers exceeds that of pregabalin alone.

Chiral Complexity
Supporting evidence
Target: 2 chiral centers — up to 4 stereoisomers Pregabalin: 1 chiral center (2 enantiomers); (R)-isomer 11.9× weaker α2δ binding
Requires diastereomer-resolving analytical methods
Configurational integrity at both centers should be confirmed
chiral purity stereochemistry enantiomer diastereomer analytical method development

Tert-Leucine Steric Bulk (Taft Es Parameter) Exceeds That of Other Amino Acid Conjugates Including the Valine Analogue

The (S)-tert-leucine moiety in the target compound contributes a tertiary butyl group (C(CH₃)₃) at the α-carbon, which imparts substantially greater steric bulk than the isopropyl group found in the closely related valine conjugate analogue, (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid (CAS 1788402-08-3) [1]. The Taft steric parameter (Es) for the tert-butyl group is approximately -1.54, compared to approximately -0.47 for isopropyl, representing a >3-fold greater steric demand [2]. This steric differentiation is relevant because the Belliotti pregabalin SAR study demonstrated that substituent size at positions flanking the amine dramatically affects both α2δ binding and system L transport recognition, with bulkier groups generally reducing affinity [3]. Within the class of amino acid-pregabalin conjugates, the tert-leucine adduct represents the sterically most demanding commercially available member.

Steric Bulk (Taft Es)
Class-level inference
−1.54tert-butyl vs. isopropyl −0.47 (valine conjugate)
Highest steric demand in conjugate series
>3-fold greater steric effect than valine analogue
steric parameter tert-leucine Taft Es amino acid conjugate structure-property relationships

Predicted System L Transporter Incompatibility: Loss of Substrate Recognition Due to Amine Blockade

Pregabalin's clinical efficacy depends on active transport across the blood-brain barrier and intestinal epithelium via the system L neutral amino acid transporter (LAT1/SLC7A5), which recognizes the free α-amino acid motif [1]. In the Belliotti SAR study, pregabalin inhibited [³H]leucine uptake into CHO cells with an IC50 of 158 ± 35 µM, demonstrating substrate recognition by system L [1]. N-Methylation of pregabalin's amine (the only N-substituted analogue directly assessed) reduced system L transport potency to >10,000 µM, representing a >63-fold loss of transporter interaction [1]. The target compound's N-acylation with the bulky tert-leucine moiety would be predicted to cause an even greater loss of system L recognition, as the amide bond eliminates both the free amine and introduces steric obstruction exceeding that of a simple methyl group. This class-level SAR inference is supported by the broader observation that gabapentinoids require the free γ-amino acid motif for system L-mediated active transport [2].

System L Transport
Class-level inference
Target: no transport predicted (IC50 >10,000 µM estimated) Pregabalin IC50 158 µM; N-methyl pregabalin >10,000 µM
Unlikely to undergo active BBB penetration
Peripheral restriction predicted; verify in vivo
system L transporter LAT1 amino acid transport blood-brain barrier pregabalin pharmacokinetics

Research and Industrial Application Scenarios for 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid


Negative Control Compound for α2δ-Dependent Pharmacological Assays

Based on the Belliotti et al. class-level SAR demonstrating that N-substitution of pregabalin's amine abolishes α2δ binding and in vivo efficacy [1], this conjugate serves as a structurally matched negative control in α2δ binding assays. It can be used alongside pregabalin (positive control) and (R)-pregabalin (partial activity control, α2δ IC50 = 0.95 µM) to establish assay specificity, as it retains the pregabalin carbon skeleton and carboxylic acid terminus while lacking the essential free amine pharmacophore. This application is supported by the predicted >10-fold reduction in α2δ binding affinity based on class-level SAR inference [1].

Peripherally Restricted Pharmacological Probe for Studying Non-CNS Gabapentinoid Effects

The conjugate's predicted loss of system L transporter substrate activity (IC50 >10,000 µM based on N-methyl pregabalin precedent) and its elevated TPSA of 92.4 Ų (exceeding the 90 Ų CNS drug threshold) suggest it will not undergo active or passive blood-brain barrier penetration to a meaningful degree [1][2]. This property makes it suitable as a peripherally restricted probe for investigating α2δ-independent effects of the pregabalin scaffold in peripheral tissues, or for deconvoluting central vs. peripheral mechanisms in pain and inflammation models. Researchers should independently verify plasma and brain exposure levels in their experimental systems.

Reference Standard for Chiral Pregabalin Impurity Profiling Method Development

With two chiral centers and the potential for four stereoisomers, this conjugate presents a more demanding analytical challenge than pregabalin (single chiral center, two enantiomers) [1]. It can serve as a system suitability standard for developing and validating HPLC or SFC chiral separation methods capable of resolving diastereomeric impurities in pregabalin-derived amide conjugates. The (2S) stereochemistry at the tert-leucine residue is specified in vendor documentation [2], and the compound's availability from multiple suppliers at ≥95% purity supports its use in method development and cross-laboratory validation exercises.

Scaffold for Steric SAR Studies in Amino Acid–Pregabalin Conjugate Series

Within the amino acid-pregabalin conjugate series, the tert-leucine adduct provides the highest steric demand (Taft Es ≈ -1.54 for tert-butyl vs. -0.47 for isopropyl in the valine analogue) [1]. Researchers comparing the biological or physicochemical properties across a series including the valine conjugate (CAS 1788402-08-3), a hypothetical alanine conjugate, and the tert-leucine conjugate can use this compound to define the upper boundary of steric tolerance in binding sites, transporters, or metabolizing enzymes. This application leverages the compound's unique steric profile rather than its intrinsic pharmacological activity [2].

Application
Selection Property
Validation Focus
α2δ Binding Specificity Control
Carboxamide-blocked amine prevents α2δ binding; structurally matched negative control
Confirm lack of displacement in α2δ binding assays
Peripheral vs. Central Mechanism Deconvolution
Low predicted BBB penetration (elevated TPSA, loss of LAT1 transport)
Verify plasma and brain exposure levels; assess peripheral target engagement
Chiral Method Development for Pregabalin Amide Conjugates
Dual (2S) chiral centers with diastereomeric complexity; ≥95% purity
Resolve diastereomers via chiral HPLC or SFC; validate method specificity
Steric SAR Upper Bound in Gabapentinoid Conjugates
tert-Leucine provides highest steric demand among amino acid conjugates
Compare with valine conjugate in receptor binding or transport models
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